(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(p-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(p-tolyl)methanone is a complex organic molecule featuring a pyrazole ring substituted with furan groups and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as furan, p-tolylmethanone, and hydrazine derivatives.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(p-tolyl)methanone would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or further reducing the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that may include Lewis acids or bases to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction could produce alcohols or fully reduced pyrazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(p-tolyl)methanone serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the synthesis of heterocyclic compounds.
Biology and Medicine
The compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities, although specific studies are required to confirm these effects.
Industry
In materials science, the compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), due to its conjugated system and potential for electron transport.
Mechanism of Action
The mechanism by which (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(p-tolyl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and pyrazole rings can participate in π-π stacking, hydrogen bonding, and other non-covalent interactions, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of a p-tolyl group.
(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(methyl)methanone: Similar structure but with a methyl group instead of a p-tolyl group.
Uniqueness
The presence of the p-tolyl group in (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(p-tolyl)methanone imparts unique electronic and steric properties, potentially enhancing its reactivity and interaction with biological targets compared to its analogs. This makes it a compound of interest for further research and development in various scientific fields.
Properties
IUPAC Name |
[3,5-bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-13-6-8-14(9-7-13)19(22)21-16(18-5-3-11-24-18)12-15(20-21)17-4-2-10-23-17/h2-11,16H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITDEXMDUPKSTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=CC=CO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.